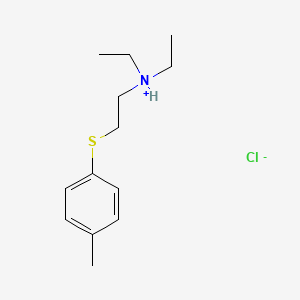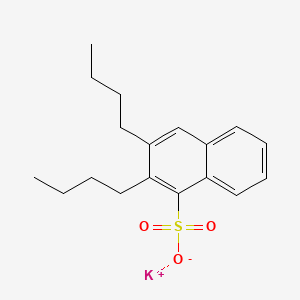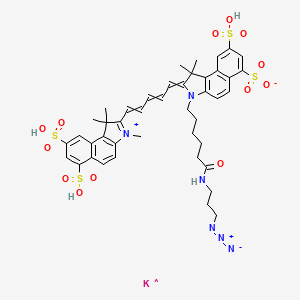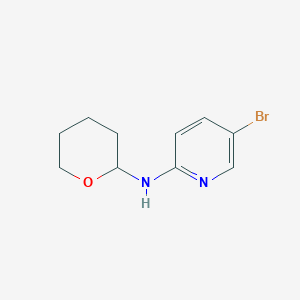![molecular formula C19H13ClN2O6SSr B13775475 strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate CAS No. 67801-10-9](/img/structure/B13775475.png)
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-[(3-carboxy-2-oxidonaphthalen-1-yl)] to form the azo compound. The reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form complexes with metal ions, which can enhance its stability and reactivity. In biological systems, it can intercalate with DNA and proteins, leading to various biological effects such as cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Barium 5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate
- Calcium 5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate
Uniqueness
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is unique due to its specific combination of functional groups and metal ion, which confer distinct chemical and physical properties. Its strontium ion enhances its stability and reactivity compared to similar compounds with different metal ions.
This compound’s unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.
Propiedades
Número CAS |
67801-10-9 |
|---|---|
Fórmula molecular |
C19H13ClN2O6SSr |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate |
InChI |
InChI=1S/C19H15ClN2O6S.Sr/c1-2-10-8-15(16(9-14(10)20)29(26,27)28)21-22-17-12-6-4-3-5-11(12)7-13(18(17)23)19(24)25;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2 |
Clave InChI |
WMPTVIKQGYCBFP-UHFFFAOYSA-L |
SMILES canónico |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)







![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)


